(1Z)-4,4,7,8-TETRAMETHYL-N-(2-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE
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Overview
Description
(1Z)-4,4,7,8-TETRAMETHYL-N-(2-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound that belongs to the class of dithioloquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-4,4,7,8-TETRAMETHYL-N-(2-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multi-step organic reactions. The starting materials often include substituted anilines and dithioloquinoline precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(1Z)-4,4,7,8-TETRAMETHYL-N-(2-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce various substituted dithioloquinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-4,4,7,8-TETRAMETHYL-N-(2-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored as a potential drug candidate. Its structure could be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1Z)-4,4,7,8-TETRAMETHYL-N-(2-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1Z)-4,4,7,8-TETRAMETHYL-N-(2-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE include other dithioloquinoline derivatives, such as:
- 4,4,7,8-Tetramethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline
- N-(2-Propoxyphenyl)-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-1-imine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of tetramethyl groups and the propoxyphenyl substituent
Properties
Molecular Formula |
C23H26N2OS2 |
---|---|
Molecular Weight |
410.6g/mol |
IUPAC Name |
4,4,7,8-tetramethyl-N-(2-propoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C23H26N2OS2/c1-6-11-26-19-10-8-7-9-17(19)24-22-20-16-12-14(2)15(3)13-18(16)25-23(4,5)21(20)27-28-22/h7-10,12-13,25H,6,11H2,1-5H3 |
InChI Key |
IXPIKLYFCIOLBL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2 |
Canonical SMILES |
CCCOC1=CC=CC=C1N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2 |
Origin of Product |
United States |
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